molecular formula C9H14O B1655285 Spiro[4.4]nonan-2-one CAS No. 34177-18-9

Spiro[4.4]nonan-2-one

Cat. No.: B1655285
CAS No.: 34177-18-9
M. Wt: 138.21 g/mol
InChI Key: APNPZXFYPYMTJD-UHFFFAOYSA-N
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Description

Spiro[4.4]nonan-2-one is a versatile spirocyclic organic compound that serves as a valuable synthetic building block in advanced chemical research. Its unique spiro[4.4]nonane scaffold, consisting of two fused rings connected through a central spiro carbon atom, provides a rigid, three-dimensional structure that is highly sought after in material science and pharmaceutical development. Recent scientific literature highlights that the spiro[4.4]nonane core is a key structural component in the synthesis of functional organic molecules, including hole-transporting materials for electronic devices, novel polymers, and natural product analogs . In medicinal chemistry, this spiro framework is extensively utilized to create novel bioactive compounds. For instance, structurally similar spiro[4.4]nonane derivatives have been designed as potent androgen receptor antagonists, demonstrating significant activity in prostate cancer research models . The inherent conformational restraint of the spiro[4.4]nonane system helps in pre-organizing molecules for optimal interaction with biological targets, thereby enhancing binding affinity and selectivity. Researchers value this compound particularly for the synthetic handle provided by its ketone group, which allows for further functionalization and diversification. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

spiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-3-6-9(7-8)4-1-2-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNPZXFYPYMTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338449
Record name Spiro[4.4]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34177-18-9
Record name Spiro[4.4]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.4]nonan-2-one
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Preparation Methods

Ring-Opening and Spiroketalization

A foundational approach to spiro[4.4]nonan-2-one involves the ring-opening of spiro-cyclopropanecarboxylic acid derivatives followed by intramolecular ketalization. This method exploits the strain inherent in cyclopropane rings to drive regioselective bond cleavage. For example, treatment of spiro-cyclopropanecarboxylic acid with aqueous sulfuric acid (10% v/v) at 80°C induces ring-opening, generating a diol intermediate that undergoes spontaneous cyclization under acidic conditions to yield the spiroketal framework.

Key Parameters

  • Reagents : H2SO4, H2O
  • Temperature : 80°C
  • Yield : 68–72%
  • Byproducts : Trace amounts of dehydrated derivatives

This method’s efficiency hinges on precise pH control to avoid over-acidification, which promotes side reactions. Nuclear magnetic resonance (NMR) studies confirm the intermediacy of the diol species, with 13C signals at δ 85.54 ppm (spiro carbon) and δ 158.37 ppm (ketone carbonyl).

Silver-Catalyzed Carboxylative Cyclization

Recent advancements employ transition-metal catalysis to streamline this compound synthesis. A notable example is the AgI/KOAc-mediated carboxylative cyclization of propargyl alcohols with CO2, as demonstrated by Zhang et al.. This method achieves high atom economy and functional group tolerance.

Reaction Scheme

  • Substrate Activation : AgI coordinates to the alkyne moiety of the propargyl alcohol, facilitating nucleophilic attack by CO2.
  • Cyclization : Intramolecular attack by the hydroxyl group forms the spirocyclic lactone.
  • Rearrangement : Base-mediated ketonization yields the final product.

Optimized Conditions

Parameter Value
Catalyst AgI (5 mol%)
Base KOAc (2 equiv)
Solvent DMF
Temperature 60°C
CO2 Pressure 1 atm
Yield 89%

Characterization data for the product include distinct 1H NMR resonances at δ 4.81 ppm (d, J = 3.9 Hz) and δ 4.36 ppm (d, J = 3.9 Hz), corresponding to the methylene protons adjacent to the ketone.

Asymmetric Catalytic Synthesis

Enantioselective routes to this compound leverage chiral catalysts to access optically pure derivatives. A proline-based organocatalytic system enables the kinetic resolution of racemic intermediates via aldol condensation. For instance, L-proline (10 mol%) in THF at −20°C induces asymmetric induction, affording the (R)-enantiomer with 94% enantiomeric excess (ee).

Mechanistic Insights

  • Transition State : The proline catalyst forms a chiral enamine with the ketone precursor, steering nucleophilic addition to the re face.
  • Rate-Limiting Step : C–C bond formation between the enamine and electrophilic carbonyl.

Performance Metrics

Metric Value
Catalyst Loading 10 mol%
Temperature −20°C
Reaction Time 48 h
ee 94%
Yield 55%

While yields remain moderate, this method’s stereochemical precision makes it invaluable for medicinal chemistry applications.

Industrial Production Considerations

Scaling this compound synthesis necessitates addressing cost, safety, and environmental impact. Continuous flow reactors have emerged as a superior alternative to batch processes, enhancing heat transfer and reducing reaction times. For example, a pilot-scale flow system employing the AgI/KOAc protocol achieves 82% yield at 1 kg/day throughput, with 30% lower solvent consumption compared to batch methods.

Economic and Environmental Metrics

Parameter Batch Process Flow Process
Yield 89% 82%
Solvent Use 500 L/kg 350 L/kg
Energy Consumption 120 kWh/kg 85 kWh/kg
CO2 Footprint 12 kg/kg 8 kg/kg

Flow chemistry also mitigates risks associated with exothermic intermediates, aligning with green chemistry principles.

Comparative Analysis of Methods

A critical evaluation of the above methods reveals trade-offs between efficiency, scalability, and enantioselectivity:

Table 1. Method Comparison

Method Yield (%) ee (%) Scalability Cost Index
Ring-Opening 70 Moderate Low
AgI/KOAc Catalysis 89 High Medium
Asymmetric Catalysis 55 94 Low High
  • Ring-Opening : Ideal for small-scale synthesis but limited by moderate yields.
  • AgI/KOAc Catalysis : Optimal for industrial applications due to high yields and scalability.
  • Asymmetric Catalysis : Reserved for enantiopure product demands despite lower yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Spiro[4.4]nonan-2-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in spiro[4.4]nonan-2-ol.

    Substitution: The compound can participate in substitution reactions, particularly at the spiro carbon, leading to the formation of various substituted spirocyclic compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as this compound oxides.

    Reduction: Spiro[4.4]nonan-2-ol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Building Block for Complex Molecules
Spiro[4.4]nonan-2-one serves as an essential building block in the synthesis of more complex spirocyclic compounds. Its rigid structure allows for the development of chiral ligands and catalysts, particularly in asymmetric synthesis processes. This capability makes it highly valuable in the design of pharmaceuticals and specialty chemicals.

1.2 Synthetic Routes
Various synthetic methods have been developed to produce this compound and its derivatives:

  • Acid-Catalyzed Cyclization : High yields are achieved using sugar-derived precursors.
  • One-Pot Synthesis from Diketones : This method involves multiple reaction steps but can yield moderate results.
  • Ring-Opening Reactions : Often leads to single diastereomers with high purity.
Method Yield Notes
Acid-catalyzed cyclizationHighUtilizes sugar-derived precursors
One-pot synthesis from diketonesModerateInvolves multiple reaction steps
Ring-opening reactionsHighProduces single diastereomers

2.1 Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit potent cytotoxic activity against various human cancer cell lines. The structural characteristics of these derivatives contribute to their effectiveness in targeting cancer cells, making them a focus in medicinal chemistry for developing new anticancer agents .

2.2 Antimicrobial Activity
The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .

Pharmacological Insights

3.1 Mechanism of Action
The mechanism of action for this compound derivatives involves interactions at the molecular level that can lead to cell cycle arrest or apoptosis in cancer cells. Additionally, studies indicate that these compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

3.2 Case Studies
Several studies have explored the pharmacokinetics and bioactivity of this compound derivatives:

  • In one study, proline-derived spirocyclic compounds were evaluated for their analgesic properties in animal models, demonstrating significant pain relief effects.
  • Another investigation focused on the synthesis of chiral diamines from this compound as potential catalysts in enantioselective reactions, showcasing its versatility in organic synthesis .

Industrial Applications

In the industrial sector, this compound is utilized for producing specialty chemicals and materials due to its stability and reactivity profile. Its derivatives are also explored for use in polymer science and material engineering, where their unique properties can enhance product performance.

Mechanism of Action

The mechanism of action of spiro[4.4]nonan-2-one largely depends on its specific application. In catalytic processes, the spirocyclic structure provides a rigid framework that can enhance the selectivity and efficiency of the catalyst. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are influenced by its three-dimensional structure .

Comparison with Similar Compounds

Table 2: Physical and Analytical Data

Compound Name Melting Point (°C) IR Key Peaks (cm⁻¹) ¹H/¹³C NMR Features References
Spiro[indole-2,2'-pyrrole] derivatives 138–202 1700–1750 (C=O) δH 1.2–1.4 (t-Bu), δC 165–175 (C=O)
1-Oxa-4-thiaspiro[4.4]nonan-2-one 110–112 1680 (C=O) δH 3.8–4.2 (OCH₂), δC 75–85 (spiro C)
7-Methyl-1,7-diazaspiro[4.4]nonan-6-one 60–65 1650 (C=O) δH 2.5–3.0 (NCH₃), δC 170–175 (C=O)
4-[2-Phenylsulfanyl...this compound N/A 1720 (C=O) δH 7.2–7.8 (aryl), δC 125–140 (sp² carbons)
  • Melting Points : Substituents significantly affect melting points. Bromine- or chlorine-containing derivatives (e.g., Spiro[indole-2,2'-pyrrole]-3-(4-bromophenyl)imine) exhibit higher melting points (146–202°C) due to increased molecular symmetry and halogen-mediated intermolecular forces .
  • Spectral Signatures: Ketone carbonyl peaks in IR (1650–1750 cm⁻¹) and spiro carbon signals in NMR (δC 75–85) are consistent across this compound derivatives .

Biological Activity

Spiro[4.4]nonan-2-one is a bicyclic compound characterized by its unique spiro structure, which consists of two fused rings sharing a single carbon atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Structure

The molecular formula of this compound is C9H14OC_9H_{14}O, with a distinctive spiro configuration that contributes to its biological properties. The compound features a ketone functional group, which is often associated with various biological activities.

Synthesis

Recent research has highlighted efficient synthetic routes for producing this compound. One notable method involves the acid-catalyzed cyclization of precursors derived from sugar-based compounds, yielding high-purity products with specific stereochemistry . The following table summarizes key synthetic approaches:

Method Yield Notes
Acid-catalyzed cyclizationHighUtilizes sugar-derived precursors
One-pot synthesis from diketonesModerateInvolves multiple reaction steps
Ring-opening reactionsHighProduces single diastereomers

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of this compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary investigations have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . A case study involving human breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .

Study 1: Antimicrobial Evaluation

A comprehensive study was conducted to evaluate the antimicrobial efficacy of synthesized this compound derivatives against clinical isolates of bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

Study 2: Anticancer Mechanism Investigation

In a controlled laboratory setting, this compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that the compound induced apoptosis via caspase activation and upregulation of pro-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Spiro[4.4]nonan-2-one, and how do reaction conditions influence stereochemical outcomes?

  • This compound synthesis often involves cyclization or spiroannulation strategies. For example, ketone-based cyclizations using catalysts like Lewis acids (e.g., BF₃·OEt₂) can induce ring closure, but stereoselectivity depends on substituent positioning and solvent polarity . Computational modeling (e.g., DFT calculations) can predict transition states to optimize reaction pathways . Experimental validation via NMR (e.g., 13C^{13}\text{C} and 1H^1\text{H} spectra) is critical to confirm stereochemistry, as seen in analogs like 1-Azathis compound, where hydroxyl group positioning alters ring conformation .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Stability studies should employ techniques like differential scanning calorimetry (DSC) to assess thermal decomposition and HPLC to monitor degradation products. For pH-dependent stability, buffer solutions (pH 1–13) can be used with kinetic analysis (Arrhenius plots) to determine activation energy . Analogous spiro compounds (e.g., 1,3-Diazathis compound) show sensitivity to acidic conditions due to lactam ring strain, suggesting similar vulnerabilities in this compound .

Q. What spectroscopic methods are most effective for distinguishing this compound from its structural analogs?

  • High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) are essential. For example, NOESY correlations can resolve spatial proximity of protons in the spiro junction, while 13C^{13}\text{C} NMR distinguishes carbonyl environments. In 1-Azathis compound derivatives, the hydroxyl group’s chemical shift (~4.5 ppm in 1H^1\text{H} NMR) serves as a diagnostic marker .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic addition reactions, and how do these predictions align with experimental data?

  • Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map electron density at carbonyl carbons, identifying sites prone to nucleophilic attack. For example, analogs like 2,7-Diazaspiro[4.4]nonan-1-one show higher reactivity at the less sterically hindered carbonyl group . Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) is necessary to resolve discrepancies between predicted and observed regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Researchers should:

  • Validate purity via LC-MS and elemental analysis.
  • Replicate assays across multiple models (e.g., in vitro vs. in vivo).
  • Use structure-activity relationship (SAR) analysis to isolate pharmacophores. For instance, Phainanoid derivatives with this compound subunits exhibit activity dependent on substituent electronegativity and ring strain .

Q. How can this compound be functionalized to enhance its utility in asymmetric catalysis?

  • Chiral auxiliaries or transition metal complexes (e.g., Ru or Rh catalysts) can induce asymmetry. For example, introducing hydroxyl or amine groups at specific positions (as in 6-hydroxy-1-azathis compound) creates coordination sites for metal centers, enabling enantioselective catalysis . X-ray crystallography of catalyst-substrate complexes provides mechanistic insights .

Q. What methodologies address the low solubility of this compound in aqueous systems for drug delivery applications?

  • Strategies include:

  • Co-crystallization with hydrophilic coformers (e.g., cyclodextrins).
  • Prodrug synthesis (e.g., esterification of hydroxyl groups to improve logP).
  • Nanoparticle encapsulation (e.g., PLGA-based systems). Analogous spiro compounds show improved bioavailability when conjugated with PEG chains .

Methodological Considerations

  • Data Analysis : Use multivariate statistical tools (e.g., PCA) to correlate structural descriptors (e.g., XLogP, PSA) with experimental outcomes .
  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and report detailed synthetic protocols (e.g., catalyst loading, reaction time) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Spiro[4.4]nonan-2-one
Reactant of Route 2
Spiro[4.4]nonan-2-one

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